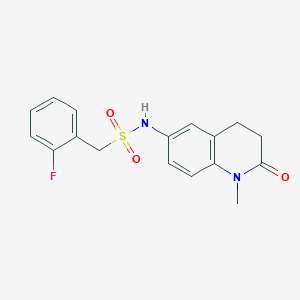

1-(2-fluorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

Descripción

1-(2-Fluorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a small-molecule sulfonamide derivative featuring a tetrahydroquinolinone core substituted with a 2-fluorophenyl group and a methyl group at the 1-position of the quinolinone ring. This compound shares structural similarities with bioactive molecules targeting receptors, such as abscisic acid (ABA) receptors, as evidenced by its structural analogue (N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide) co-crystallized with ABA receptor PYL2 and phosphatase HAB1 .

Propiedades

IUPAC Name |

1-(2-fluorophenyl)-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O3S/c1-20-16-8-7-14(10-12(16)6-9-17(20)21)19-24(22,23)11-13-4-2-3-5-15(13)18/h2-5,7-8,10,19H,6,9,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLBSATDGIXJSMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 1-(2-fluorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide , also known by its CAS number 74858-71-2 , is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 348.43 g/mol . The structure features a tetrahydroquinoline core substituted with a fluorophenyl group and a methanesulfonamide moiety, which may influence its biological activity.

Pharmacological Profile

Research indicates that sulfonamide compounds often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific activities of 1-(2-fluorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide are summarized below:

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains; potential for use in infections. |

| Anticancer | Shows promise in inhibiting tumor cell growth; mechanism involves apoptosis induction. |

| Anti-inflammatory | Reduces inflammatory markers in vitro; potential for treating inflammatory diseases. |

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit specific enzymes involved in cell proliferation and inflammation.

- Induction of Apoptosis : Evidence suggests that the compound may trigger programmed cell death in cancer cells through mitochondrial pathways.

- Modulation of Signaling Pathways : It may alter key signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression.

Case Studies

Several studies have explored the biological effects of related compounds that share structural similarities with 1-(2-fluorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide:

- Anticancer Activity : A study demonstrated that similar tetrahydroquinoline derivatives exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa). The mechanism was linked to the activation of caspases leading to apoptosis.

- Anti-inflammatory Effects : In an animal model of arthritis, a related sulfonamide showed a marked reduction in joint swelling and inflammatory cytokine levels, suggesting potential therapeutic benefits for inflammatory diseases.

- Antimicrobial Efficacy : Another investigation found that compounds with a similar structure displayed effective antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Comparación Con Compuestos Similares

Substituent Variations on the Aromatic Ring

- Target Compound : 2-fluorophenyl group.

- A7S (1-(3-Fluoro-4-methylphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide): Features a 3-fluoro-4-methylphenyl group, introducing both steric bulk and electronic effects distinct from the target compound’s 2-fluorophenyl substitution .

Quinolinone Core Modifications

- Target Compound: 1-Methyl group on the tetrahydroquinolinone ring. Methyl substitution may stabilize the ring conformation and influence solubility .

- Compound 35 (Thiophene-2-carboximidamide derivative) :

- Baxdrostat ((R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide): Incorporates a tetrahydroisoquinoline moiety and propionamide group, expanding the pharmacophore for targeting enzymatic pathways (e.g., hypertension research) .

Table 1: Comparative Analysis of Key Compounds

Solubility and Stereochemical Considerations

- The target compound’s sulfonamide group and fluorine substitution likely improve aqueous solubility compared to non-polar analogues like A7S .

- Compound 35’s enantiomers ((S)-35 and (R)-35) exhibited distinct optical rotations ([α]²⁵₅₈₉ = −18.0° vs. unreported for (R)-35), highlighting the necessity of chiral resolution for optimizing pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.